1-(4-methylbenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine 1-(4-methylbenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 946314-99-4
VCID: VC11942176
InChI: InChI=1S/C21H21N7O2S/c1-16-7-9-18(10-8-16)31(29,30)27-13-11-26(12-14-27)20-19-21(23-15-22-20)28(25-24-19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Molecular Formula: C21H21N7O2S
Molecular Weight: 435.5 g/mol

1-(4-methylbenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

CAS No.: 946314-99-4

Cat. No.: VC11942176

Molecular Formula: C21H21N7O2S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methylbenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine - 946314-99-4

Specification

CAS No. 946314-99-4
Molecular Formula C21H21N7O2S
Molecular Weight 435.5 g/mol
IUPAC Name 7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Standard InChI InChI=1S/C21H21N7O2S/c1-16-7-9-18(10-8-16)31(29,30)27-13-11-26(12-14-27)20-19-21(23-15-22-20)28(25-24-19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Standard InChI Key KTDAEWCRQVYWIO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5

Introduction

Structural Overview

The compound consists of three key structural components:

  • Piperazine Ring: A six-membered nitrogen-containing heterocycle.

  • Triazolo[4,5-d]pyrimidine Core: A fused bicyclic system combining triazole and pyrimidine rings.

  • Tosyl (4-methylbenzenesulfonyl) Group: A sulfonamide derivative commonly used for enhancing solubility and stability.

Chemical Formula

  • Molecular Formula: C20H21N7O2S

  • Molecular Weight: Approximately 423.49 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazolo[4,5-d]pyrimidine Core: This is achieved via cyclization reactions using precursors such as hydrazines and pyrimidine derivatives.

  • Functionalization with Piperazine: The piperazine moiety is introduced through nucleophilic substitution or amidation reactions.

  • Attachment of the Tosyl Group: The tosyl group is added via sulfonylation using tosyl chloride in the presence of a base.

Reaction Scheme

A general reaction scheme might involve:

  • Intermediate formation of 3-phenyl-triazolo[4,5-d]pyrimidine.

  • Coupling with piperazine under controlled conditions.

  • Final sulfonylation to yield the target compound.

Docking Studies

Molecular docking simulations suggest that similar compounds bind effectively to enzyme active sites through hydrogen bonding and π-stacking interactions .

Potential Limitations and Future Directions

While promising, the compound faces challenges such as:

  • Limited Solubility: Strategies like salt formation or prodrug design may be required to improve bioavailability.

  • Toxicity Concerns: Comprehensive toxicological studies are needed to assess safety.

Future research could focus on:

  • Expanding SAR studies to optimize potency.

  • Investigating its role in specific therapeutic areas like oncology or virology.

This compound represents an exciting avenue for drug discovery due to its versatile structure and potential biological activities. Further experimental validation is necessary to unlock its full therapeutic potential.

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